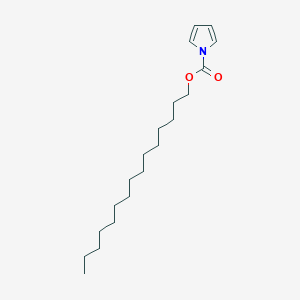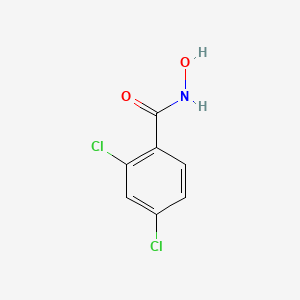![molecular formula C25H24N4O5 B11995694 1-butyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11995694.png)
1-butyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butyl-4-hydroxy-N’-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes two quinoline moieties connected by a hydrazide linkage. The presence of hydroxyl and oxo groups in the quinoline rings contributes to its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-hydroxy-N’-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps:
Formation of the Quinoline Moieties: The quinoline rings can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Hydrazide Formation: The hydrazide linkage is formed by reacting the quinoline-2,4-dione with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of the hydrazide with an appropriate aldehyde or ketone to form the desired compound. This reaction is typically carried out in ethanol or methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
1-butyl-4-hydroxy-N’-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The hydrogen atoms in the quinoline rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
1-butyl-4-hydroxy-N’-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-butyl-4-hydroxy-N’-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis.
類似化合物との比較
1-butyl-4-hydroxy-N’-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its dual quinoline structure and the presence of both hydroxyl and oxo groups. Similar compounds include:
4-hydroxy-2-quinolones: Known for their biological activities and used in drug development.
Quinoline-2,4-diones: Display different tautomeric forms and are used in the synthesis of fused ring systems.
N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)dodecanamide: Another quinoline derivative with potential biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making each one unique in its applications and properties.
特性
分子式 |
C25H24N4O5 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
1-butyl-4-hydroxy-N-[(E)-1-(4-hydroxy-2-oxo-1H-quinolin-3-yl)ethylideneamino]-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H24N4O5/c1-3-4-13-29-18-12-8-6-10-16(18)22(31)20(25(29)34)24(33)28-27-14(2)19-21(30)15-9-5-7-11-17(15)26-23(19)32/h5-12,31H,3-4,13H2,1-2H3,(H,28,33)(H2,26,30,32)/b27-14+ |
InChIキー |
IBMZCWMPFYTGLL-MZJWZYIUSA-N |
異性体SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C(\C)/C3=C(C4=CC=CC=C4NC3=O)O)O |
正規SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=C(C)C3=C(C4=CC=CC=C4NC3=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995619.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11995642.png)

![2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-](/img/structure/B11995659.png)
![4-[(E)-{[3-(2,4-dichlorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11995661.png)
![(E)-3,5-dimethylphenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B11995667.png)


![N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B11995688.png)

![N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11995709.png)
